molecular formula C13H16N2O2 B7806217 N-tert-butyl-2-(2-cyanophenoxy)acetamide

N-tert-butyl-2-(2-cyanophenoxy)acetamide

Cat. No.: B7806217
M. Wt: 232.28 g/mol
InChI Key: RNCLSDUIYZCXFK-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(2-cyanophenoxy)acetamide is a synthetic organic compound characterized by a tert-butyl-substituted acetamide core linked to a 2-cyanophenoxy group. This structure combines a bulky tert-butyl moiety, which enhances steric protection and metabolic stability, with a phenoxy ring bearing a cyano substituent. The cyano group (-CN) is electron-withdrawing, influencing the compound’s electronic properties and reactivity.

Properties

IUPAC Name

N-tert-butyl-2-(2-cyanophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)15-12(16)9-17-11-7-5-4-6-10(11)8-14/h4-7H,9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCLSDUIYZCXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(2-cyanophenoxy)acetamide typically involves the following steps:

    Formation of 2-(2-cyanophenoxy)acetic acid: This can be achieved by reacting 2-cyanophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Conversion to acetamide: The 2-(2-cyanophenoxy)acetic acid is then converted to its corresponding acetamide by reacting with tert-butylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(2-cyanophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

N-tert-butyl-2-(2-cyanophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(2-cyanophenoxy)acetamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The phenoxy ring’s substituents (e.g., cyano, methoxy, halogens, butyryl) significantly alter electronic properties. For example, the 2-cyano group in the target compound enhances electrophilicity compared to electron-donating methoxy groups in .
  • Synthetic Yields : Multicomponent reactions (e.g., ) achieve high yields (95%), while halogenated derivatives (e.g., ) require stepwise amidation with moderate yields (45–82%) .

Physical and Chemical Properties

The table below compares physical properties such as melting points (MP), retention factors (Rf), and molecular weights:

Compound Name Molecular Weight (g/mol) MP (°C) Rf Value (Solvent System) XLogP3 (Lipophilicity) Reference
N-tert-butyl-2-(2-cyanophenoxy)acetamide ~248.3 (est.) - - ~2.1 (est.) -
II-51 () 308.19 155–157 0.26 (Et2O:DCM = 1.5:8.5) Not reported
923249-75-6 () 262.30 - - 1.9
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) 295.35 75 0.32 (Not specified) Not reported
N-(tert-butyl)-2-(4-(dimethylamino)phenyl)-2-(N-methylacetamido)acetamide (5d) 390.2 155 0.10 (n-hexane/EtOAc 1:1) Not reported

Key Observations :

  • Lipophilicity: The target compound’s estimated XLogP3 (~2.1) is higher than the methoxy-substituted derivative (XLogP3 = 1.9), reflecting increased hydrophobicity due to the cyano group .
  • Melting Points: Halogenated derivatives (e.g., 2-fluoro in II-51) exhibit higher MPs (155–157°C) compared to non-halogenated analogs (75°C in ), likely due to enhanced intermolecular interactions .

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